molecular formula C10H9ClN2O2S2 B1426794 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride CAS No. 1342703-53-0

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride

Cat. No. B1426794
CAS RN: 1342703-53-0
M. Wt: 288.8 g/mol
InChI Key: FTWCLTVKVJCHEK-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is also known by other names such as Ethanesulfonyl chloride, 2-(2-quinoxalinylthio)-;2-(Quinoxalin-2-ylthio)ethane-1-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline ring attached to an ethane-1-sulfonyl chloride group via a sulfanyl linkage . The molecular weight of the compound is 288.77 g/mol .

Scientific Research Applications

Synthesis and Bioactivity of Quinoxaline Derivatives

Quinoxaline derivatives, including those related to 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride, are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities span from antimicrobial and antifungal to anticancer properties. The incorporation of sulfonamide groups into quinoxaline frameworks enhances their therapeutic potential, leading to advanced therapeutic agents against a variety of diseases (Irfan et al., 2021).

Quinoxaline in Organic Chemistry and Medicine

Quinoxaline and its analogs serve as fundamental scaffolds in organic synthesis, with applications extending to dyes, pharmaceuticals, and antibiotics. Their ability to form via condensation of ortho-diamines with 1,2-diketones highlights their versatility in chemical synthesis. This chemical flexibility underpins their exploration for antitumoral properties and roles as catalyst ligands (Pareek & Kishor, 2015).

Antimicrobial and Chronic Disease Treatment

Modifications to the quinoxaline structure can yield derivatives with a wide range of biomedical applications, particularly in antimicrobial activities and the treatment of chronic and metabolic diseases. This adaptability emphasizes the value of quinoxaline derivatives in drug development and therapy (Pereira et al., 2015).

Sensor Applications and Molecular Design

Dipyrazino[2,3-f:2′,3′-h]quinoxaline derivatives, due to their electron-deficient and planar structures, find utility in various applications including sensors, liquid crystals, and nanomaterials. Their role as basic scaffolds in organic materials highlights their significance beyond pharmacology, extending into material science and nanotechnology (Segura et al., 2015).

Anion Sensing and Biomolecular Science

Quinoxaline-based chemosensors exhibit specificity towards inorganic anions, illustrating their potential in biomolecular sciences. The structural modification of quinoxaline units enables the development of specific sensors, demonstrating the compound's utility in detailed analytical applications (Dey et al., 2018).

properties

IUPAC Name

2-quinoxalin-2-ylsulfanylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWCLTVKVJCHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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